Dehydroretronecine
Overview
Description
Dehydroretronecine is a metabolite of pyrrolizidine alkaloids, specifically derived from monocrotaline. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic and carcinogenic properties. This compound itself is recognized for its carcinogenic and antimitotic effects, making it a compound of significant interest in toxicological and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroretronecine can be synthesized through the oxidation of pyrrolizidine alkaloids. One common method involves the use of manganese dioxide as an oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The process yields this compound as a reactive pyrrolic ester .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its toxic nature. laboratory-scale synthesis methods are well-established and involve the controlled oxidation of pyrrolizidine alkaloids under specific conditions to ensure safety and yield optimization .
Chemical Reactions Analysis
Types of Reactions: Dehydroretronecine undergoes several types of chemical reactions, including:
Alkylation: It reacts with nucleophiles such as deoxyguanosine, forming stable adducts through an SN1 reaction mechanism.
Conjugation: It can conjugate with thiol-containing compounds like cysteine and glutathione, forming sulfhydryl-linked adducts.
Common Reagents and Conditions:
Alkylation: Typically occurs in aqueous buffer solutions at physiological pH (around 7.4) and room temperature.
Conjugation: Reactions with cysteine and glutathione are conducted in phosphate buffer solutions, also at physiological pH.
Major Products:
Alkylation Products: 7-(deoxyguanosin-N2-yl)dehydrosupinidine.
Conjugation Products: 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine.
Scientific Research Applications
Dehydroretronecine has several applications in scientific research:
Mechanism of Action
Dehydroretronecine exerts its effects primarily through covalent interactions with cellular macromolecules. It alkylates nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. Additionally, this compound conjugates with thiol groups in proteins, potentially disrupting cellular functions and contributing to its toxic effects .
Comparison with Similar Compounds
Dehydroheliotridine: Another pyrrolizidine alkaloid metabolite with similar toxic and carcinogenic properties.
Dehydrocrotanecine: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: Dehydroretronecine is unique in its specific reactivity with nucleophiles and thiol-containing compounds, making it a valuable compound for studying the toxicological and pharmacological effects of pyrrolizidine alkaloids. Its well-documented synthesis and reaction pathways also make it a preferred model compound in research .
Properties
IUPAC Name |
(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRRXUPCPFWKD-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC(=C2[C@@H]1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945783 | |
Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23107-12-2 | |
Record name | (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23107-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroretronecine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDRORETRONECINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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